molecular formula C19H22N2O B587484 O-Benzyl Psilocin-d4 CAS No. 1246816-52-3

O-Benzyl Psilocin-d4

Cat. No. B587484
CAS RN: 1246816-52-3
M. Wt: 298.422
InChI Key: LHERKDDDEMCCCU-AREBVXNXSA-N
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Description

O-Benzyl Psilocin-d4 is a compound with the molecular formula C19H22N2O . It is used for scientific research and development .


Synthesis Analysis

The synthesis of psilocybin, a compound closely related to O-Benzyl Psilocin-d4, has been described in various studies . The synthesis involves the use of multigram quantities of psilocybin, identification of critical in-process parameters, and isolation of psilocybin without the use of chromatography, TLC, or aqueous workup .


Molecular Structure Analysis

The molecular structure of O-Benzyl Psilocin-d4 is represented by the formula C19H22N2O .


Chemical Reactions Analysis

The chemical reactions involving psilocybin and psilocin, compounds related to O-Benzyl Psilocin-d4, have been studied . For instance, psilocybin acts as a prodrug that is rapidly dephosphorylated in the stomach to generate psilocin .


Physical And Chemical Properties Analysis

O-Benzyl Psilocin-d4 has a molecular weight of 378.4 g/mol . Other computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 8 .

Mechanism of Action

Psilocybin, a compound related to O-Benzyl Psilocin-d4, is known to act as a non-selective agonist at many serotonin receptors, especially at serotonin 5-HT2A receptors . It is thought to modulate the serotonergic system, primarily through agonism at the 5-HT2A receptors .

Safety and Hazards

O-Benzyl Psilocin-d4 is intended for use only in scientific research and development, and not for use in humans or animals . It is classified as having acute toxicity when swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Psychedelics, including compounds like O-Benzyl Psilocin-d4, are currently the subject of much research due to their potential therapeutic uses for various pathologies of the central nervous system . Future research should focus on developing simple and efficient synthetic routes for these compounds , and exploring their potential as transformative neurotherapeutics .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for O-Benzyl Psilocin-d4 involves the conversion of Psilocin into O-Benzyl Psilocin-d4 through a series of reactions.", "Starting Materials": [ "Psilocin-d4", "Benzyl bromide", "Potassium carbonate", "Acetone", "Methanol" ], "Reaction": [ "Step 1: Psilocin-d4 is dissolved in acetone and reacted with potassium carbonate at room temperature for 1 hour.", "Step 2: Benzyl bromide is added to the reaction mixture and heated at 60°C for 12 hours.", "Step 3: The reaction mixture is cooled and filtered to obtain the crude product.", "Step 4: The crude product is dissolved in methanol and purified using column chromatography to obtain O-Benzyl Psilocin-d4." ] }

CAS RN

1246816-52-3

Molecular Formula

C19H22N2O

Molecular Weight

298.422

IUPAC Name

1,1,2,2-tetradeuterio-N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C19H22N2O/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)22-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3/i11D2,12D2

InChI Key

LHERKDDDEMCCCU-AREBVXNXSA-N

SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3

synonyms

N,N-Dimethyl-4-(phenylmethoxy)-1H-indole-3-ethanamine-d4;  4-(Benzyloxy)-3-[2-(dimethylamino)ethyl]indole-d4;  4-(Benzyloxy)-N,N-dimethyltryptamine-d4; 

Origin of Product

United States

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